2-Thio-5-carboxymethyluridine

概要

説明

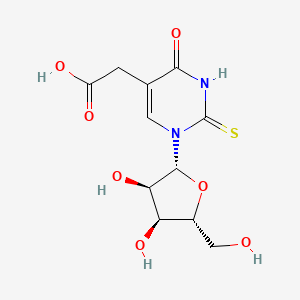

2-Thio-5-carboxymethyluridine is a modified nucleoside derived from uridine, characterized by the presence of a sulfur atom at the 2-position and a carboxymethyl group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thio-5-carboxymethyluridine typically involves the modification of uridine through a series of chemical reactionsThe reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired modifications are achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of automated reactors and purification systems to ensure consistency and efficiency in production .

化学反応の分析

Types of Reactions: 2-Thio-5-carboxymethyluridine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The compound can be reduced to remove the thiol group, reverting to a simpler uridine derivative.

Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the carboxymethyl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized uridine derivatives .

科学的研究の応用

Role in tRNA Modifications

2-Thio-5-carboxymethyluridine is primarily recognized for its presence at the wobble position of tRNA, where it influences codon-anticodon interactions. The sulfur atom at position 2 enhances the binding affinity of aminoacylated tRNAs to the ribosome, thereby increasing translation efficiency. This modification is crucial for the accurate recognition of codons during protein synthesis, particularly in facilitating Watson-Crick base pairing with adenosine at the 3′ end of codons .

Case Study: Oxidative Damage and tRNA Functionality

Recent studies have shown that 5-substituted 2-thiouridines, including this compound, can undergo oxidative desulfurization under stress conditions. This process affects tRNA functionality by altering the stability and efficiency of protein translation. For instance, yeast cells exposed to oxidative stress exhibited a significant decrease in the content of modified nucleosides, indicating that environmental factors can influence tRNA modifications and subsequently affect cellular protein synthesis .

Biochemical Assays and Detection Methods

The compound has been utilized in biochemical assays to study tRNA modifications across various eukaryotic organisms. For example, γ-toxin endonuclease from Kluyveromyces lactis serves as a probe to assay the status of this compound in tRNAs. This method couples enzymatic cleavage with molecular biology techniques such as quantitative PCR, allowing researchers to monitor levels of this modification in diverse species .

Table 1: Detection Techniques for this compound

| Technique | Description | Application |

|---|---|---|

| γ-toxin Endonuclease | Cleaves tRNA at specific modifications | Assaying tRNA modification status |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry | Quantifying nucleoside modifications |

| Northern Blot Analysis | Detects specific RNA sequences | Monitoring RNA expression levels |

Therapeutic Potential

The therapeutic applications of this compound are being explored within the context of drug development. Its structural similarity to naturally occurring nucleosides makes it a candidate for designing novel therapeutics targeting viral infections and cancer.

Case Study: Antiviral Properties

Research indicates that certain modified nucleosides can exhibit antiviral properties by inhibiting viral replication mechanisms. The incorporation of thiol modifications into nucleosides like this compound could enhance their efficacy as antiviral agents by improving their stability and interaction with viral enzymes .

Future Directions in Research

The ongoing exploration of this compound's applications suggests several promising avenues:

- Mechanistic Studies : Further investigation into how this modification affects codon recognition and ribosome dynamics could provide insights into translational control mechanisms.

- Therapeutic Development : Continued research into its potential as an antiviral or anticancer agent may lead to new treatment modalities.

- Environmental Impact Studies : Understanding how oxidative stress and other environmental factors influence nucleoside modifications will enhance our knowledge of cellular responses to stress.

作用機序

The mechanism of action of 2-Thio-5-carboxymethyluridine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The sulfur atom at the 2-position and the carboxymethyl group at the 5-position can affect the hydrogen bonding and base-pairing properties of the nucleoside, leading to changes in RNA stability and function. These modifications can impact various molecular targets and pathways, including those involved in protein synthesis and gene regulation .

類似化合物との比較

5-Carboxymethyl-2-thiouridine: Similar in structure but lacks the specific modifications present in 2-Thio-5-carboxymethyluridine.

5-Methoxycarbonylmethyl-2-thiouridine: Contains a methoxycarbonyl group instead of a carboxymethyl group.

2-Thio-5-methyluridine: Lacks the carboxymethyl group but retains the thiol modification at the 2-position.

Uniqueness: this compound is unique due to the combination of the sulfur atom at the 2-position and the carboxymethyl group at the 5-position. This specific modification provides distinct chemical and biological properties that are not observed in other similar compounds, making it a valuable tool for research and potential therapeutic applications .

生物活性

2-Thio-5-carboxymethyluridine (tcmU) is a modified nucleoside that plays a significant role in the structural and functional dynamics of transfer RNA (tRNA). This compound is characterized by the presence of a sulfur atom at the 2-position of the uridine base and a carboxymethyl group at the 5-position. The biological activity of tcmU has been explored in various studies, highlighting its importance in protein synthesis and tRNA function.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₈H₉N₂O₅S

- Molecular Weight : 237.23 g/mol

The presence of the thiol group enhances the nucleoside's ability to participate in biochemical reactions, particularly those involving tRNA modifications.

Role in tRNA Function

1. Modification Impact on tRNA Activity

Research has shown that modifications like tcmU at the wobble position of tRNA influence codon recognition and translation efficiency. Specifically, studies indicate that tcmU-containing tRNAs exhibit enhanced decoding capabilities for specific codons, which is crucial for accurate protein synthesis .

2. Interaction with Aminoacyl-tRNA Synthetases

The incorporation of 2-thio modifications into tRNA can affect its interaction with aminoacyl-tRNA synthetases (aaRS). For instance, yeast tRNALys containing tcmU was shown to maintain amino acid acceptance but with reduced efficiency when compared to unmodified tRNA . This suggests that while the modification does not completely hinder function, it alters the kinetics of aminoacylation.

Case Studies and Research Findings

- Protein Synthesis Efficiency

- Codon Recognition

- Gamma-Toxin Assay

Data Table: Comparative Analysis of tRNA Modifications

| Modification Type | Effect on Amino Acid Acceptance | Codon Recognition Capability | Impact on Protein Synthesis |

|---|---|---|---|

| This compound (tcmU) | Reduced efficiency but functional | Enhanced for NNA and NNG | Decreased ribosomal binding efficiency |

| 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U) | Maintained acceptance rates | Broad codon recognition | Essential for proper translation |

特性

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGFOEBMIJOVCL-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207171 | |

| Record name | 2-Thio-5-carboxymethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58479-77-9 | |

| Record name | 2-Thio-5-carboxymethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thio-5-carboxymethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。